

ML364 off-target effects on USP8

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Compound of Interest

Compound Name: ML364

Cat. No.: B609155

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ML364 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the use of **ML364**, with a specific focus on its selectivity and potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of **ML364**?

ML364 is a potent and selective inhibitor of Ubiquitin-Specific Protease 2 (USP2).^{[1][2]} It has a reported IC₅₀ of 1.1 μM in biochemical assays and directly binds to USP2 with a K_d of 5.2 μM.^{[1][2]}

Q2: Does **ML364** inhibit USP8?

Based on available screening data, **ML364** shows negligible inhibitory activity against USP8.^[3] Therefore, USP8 is not considered a significant direct target or off-target of **ML364** under standard experimental conditions. Researchers investigating USP8 should consider using a different inhibitor.

Q3: What are the known off-target effects of **ML364**?

ML364 has been profiled against a panel of other proteases, including other deubiquitinases (DUBs) like USP15, caspases (Caspase 6, Caspase 7), and matrix metalloproteinases (MMP1,

MMP9), and it did not show significant inhibition of these enzymes.[3] However, like any small molecule inhibitor, off-target effects in complex cellular systems cannot be entirely ruled out and should be assessed on a case-by-case basis.

Q4: What are the downstream cellular effects of **ML364** treatment?

The primary downstream effect of **ML364** is the inhibition of USP2, which leads to the accumulation of ubiquitinated substrates. One of the key substrates of USP2 is Cyclin D1.[2][3] Inhibition of USP2 by **ML364** accelerates the degradation of Cyclin D1, leading to cell cycle arrest in the G1 phase.[2][3][4] Other reported cellular effects include:

- Inhibition of cancer cell proliferation.[1][2]
- Induction of apoptosis, particularly in combination with other agents like TRAIL.[5]
- Reduction in homologous recombination-mediated DNA repair.[2][6]
- Increased mitochondrial reactive oxygen species (ROS) and decreased intracellular ATP.[1][7]

Q5: Is **ML364** cytotoxic to all cell types?

ML364 has shown anti-proliferative and cytotoxic effects in a dose-dependent manner in various cancer cell lines, including colorectal cancer (HCT116), mantle cell lymphoma (Mino), prostate cancer (LNCaP), and breast cancer (MCF7) cells.[1][2] However, its effects on normal, non-cancerous cells are less characterized, though some studies suggest it does not induce apoptosis in certain normal human cell lines when used in combination with TRAIL.[5]

Troubleshooting Guides

Problem 1: Unexpectedly high levels of cytotoxicity observed in my cell line.

- Possible Cause 1: High concentration of **ML364**.
 - Troubleshooting Tip: Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint. The effective concentration can vary significantly between cell lines. **ML364** has shown to decrease cell

viability in a dose-dependent manner, with concentrations from 5-20 μ M being effective in some lines.[1]

- Possible Cause 2: Solvent toxicity.
 - Troubleshooting Tip: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups, including a vehicle-only control, and is at a level that is non-toxic to your cells.
- Possible Cause 3: Off-target effects leading to mitochondrial dysfunction.
 - Troubleshooting Tip: **ML364** has been reported to increase mitochondrial ROS and decrease intracellular ATP levels.[1][7] Consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to determine if the observed cytotoxicity is ROS-dependent.

Problem 2: No effect on Cyclin D1 levels after **ML364** treatment.

- Possible Cause 1: Insufficient treatment time or concentration.
 - Troubleshooting Tip: Increase the incubation time and/or the concentration of **ML364**. The degradation of Cyclin D1 has been shown to be time- and dose-dependent.[1] A time course experiment (e.g., 2, 4, 8, 24 hours) is recommended.
- Possible Cause 2: Cell line-specific differences in Cyclin D1 regulation.
 - Troubleshooting Tip: Confirm that USP2 is the primary regulator of Cyclin D1 stability in your cell line. This can be verified using siRNA-mediated knockdown of USP2, which should phenocopy the effects of **ML364**. [5]
- Possible Cause 3: Inactive compound.
 - Troubleshooting Tip: Use a fresh stock of **ML364** and verify its activity in a well-characterized positive control cell line, such as HCT116 or Mino cells.[2] Consider using an inactive analog of **ML364** as a negative control in your experiments.[3]

Quantitative Data Summary

Table 1: In Vitro Potency and Binding of **ML364**

Target	Assay Type	Value	Reference
USP2	Biochemical IC ₅₀	1.1 µM	[1][2]
USP2	Microscale Thermophoresis (K _d)	5.2 µM	[1]

Table 2: Selectivity Profile of **ML364**

Off-Target	Result	Reference
USP8	Negligible Inhibition	[3]
USP15	Negligible Inhibition	[3]
Caspase 6	Negligible Inhibition	[3]
Caspase 7	Negligible Inhibition	[3]
MMP1	Negligible Inhibition	[3]
MMP9	Negligible Inhibition	[3]

Table 3: Cellular Activity of **ML364**

Cell Line	Assay	Value	Reference
HCT116	EC ₅₀	3.6 µM	[1]
LNCaP	Cell Viability	Dose-dependent decrease (5-20 µM)	[1]
MCF7	Cell Viability	Dose-dependent decrease (5-20 µM)	[1]

Experimental Protocols

Protocol 1: Assessing **ML364** Specificity using an In Vitro Deubiquitinase Assay

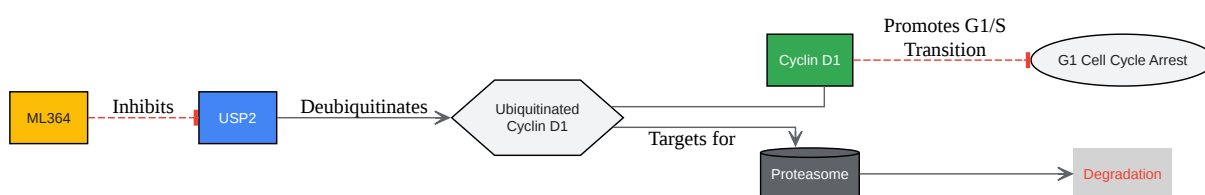
- Enzyme Preparation: Recombinantly express and purify human USP2 and the panel of off-target DUBs (e.g., USP8, USP15).
- Substrate: Utilize an internally quenched fluorescent di-ubiquitin substrate (e.g., Lys48-linked).
- Assay Buffer: Prepare an appropriate assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT).
- Inhibitor Preparation: Prepare a serial dilution of **ML364** in DMSO.
- Assay Procedure:
 - Add the DUB enzyme to the assay buffer in a 96- or 384-well plate.
 - Add the serially diluted **ML364** or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature.
 - Initiate the reaction by adding the di-ubiquitin substrate.
 - Monitor the increase in fluorescence over time using a plate reader.
- Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Western Blot Analysis of Cyclin D1 Degradation

- Cell Culture and Treatment: Plate cells (e.g., HCT116) and allow them to adhere overnight. Treat the cells with various concentrations of **ML364** (e.g., 0, 1, 5, 10 μ M) for a specified time (e.g., 24 hours). Include a vehicle-only (DMSO) control.
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

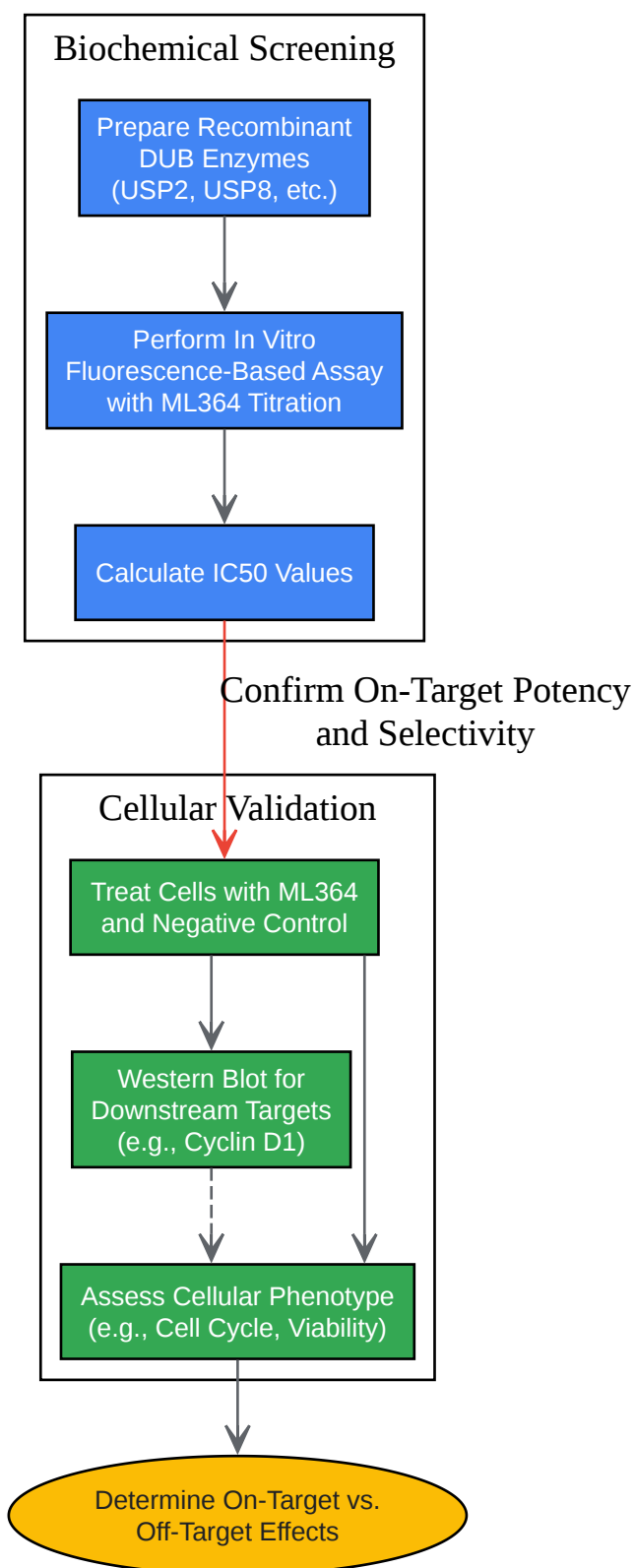
- SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody against Cyclin D1 overnight at 4°C.
 - Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Incubate the membrane with an antibody against a loading control (e.g., GAPDH or β -actin).
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.

Visualizations



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Caption: Mechanism of **ML364**-induced cell cycle arrest via USP2 inhibition.



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Caption: Experimental workflow for assessing inhibitor specificity.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the deubiquitinase USP2 for malignant tumor therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
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